WWL70

説明

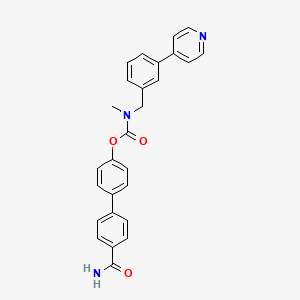

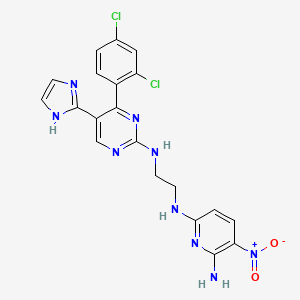

Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate (CMBPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the carbamate family and is used as a ligand in the synthesis of various compounds. CMBPC was first synthesized in 2008 and has since been used in a variety of research applications, including in vivo and in vitro studies.

科学的研究の応用

神経障害性疼痛の管理

WWL70は、慢性絞扼損傷(CCI)によって誘発されたマウスの神経障害性疼痛を軽減することが示されています。 これは、カンナビノイド受容体非依存的なメカニズムによって、脊髄および坐骨神経におけるミクログリアの活性化、マクロファージの浸潤、および侵害受容性メディエーターの産生を減少させることによって行われます .

神経疾患における抗炎症効果

この化合物は、特に神経炎症の文脈において、抗炎症特性を示します。 外傷性脳損傷や多発性硬化症などの状態において重要な、プロスタグランジンE2(PGE2)などのプロ炎症性メディエーターの産生を抑制することが発見されました .

エンドカンナビノイド系の調節

This compoundは、エンドカンナビノイドである2-アラキドノイルグリセロール(2-AG)の代謝に関与する酵素ABHD6の阻害剤として作用します。 エンドカンナビノイド系のこの調節は、カンナビノイド受容体活性化に通常関連する副作用なしに、治療上の利点をもたらす可能性があります .

ミクログリア関連病態の潜在的な治療薬

研究は、this compoundがABHD6阻害とは独立したメカニズムによってミクログリアにおけるPGE2産生を弱めることができることを示しています。 これは、アルツハイマー病やその他の神経変性疾患など、ミクログリアが重要な役割を果たす疾患における治療薬としてのthis compoundの役割を示唆しています .

脂肪細胞機能と代謝への影響

This compoundは、分化マウス脂肪細胞における脂肪褐色化関連遺伝子Ucp1の発現を増加させます。 また、酸素消費速度を向上させます。これは、脂肪組織における代謝活性とエネルギー消費量の増加を示しています .

エイコサノイド経路の調節

この化合物は、COX-2およびプロスタグランジンEシンターゼ-2(PGES2)の発現を減少させる能力から、エイコサノイド経路の調節における可能性が示唆されます。 これは、エイコサノイドが重要な役割を果たす炎症性疾患の治療への影響を与える可能性があります .

作用機序

Target of Action

WWL70 is a selective inhibitor of the enzyme alpha/beta hydrolase domain 6 (ABHD6) . ABHD6 is one of the major enzymes responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) in microglia cells . The inhibition of ABHD6 by this compound has been shown to have anti-inflammatory and neuroprotective effects .

Mode of Action

This compound interacts with ABHD6, inhibiting its ability to hydrolyze 2-AG . This results in an increase in the intracellular levels of 2-AG . Interestingly, the anti-inflammatory effects of this compound were found to be independent of cannabinoid receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system . By inhibiting ABHD6, this compound increases the levels of 2-AG, a key endocannabinoid . This compound also suppresses the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglia .

Pharmacokinetics

It is known that this compound can exert its effects in various tissues, including the spinal cord dorsal horn, dorsal root ganglion (drg), and sciatic nerve .

Result of Action

Treatment with this compound has been shown to significantly alleviate chronic constriction injury-induced neuropathic pain in mice . This is achieved through the reduction of microglia activation, macrophage infiltration, and the production of nociceptive mediators in the spinal cord dorsal horn, DRG, and sciatic nerve . Additionally, this compound reduces the production of PGE2 and the expression of COX-2 and PGES2 in the injured sciatic nerve .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, in the context of neuroinflammation, the presence of inflammatory stimuli such as LPS can enhance the effects of this compound . .

特性

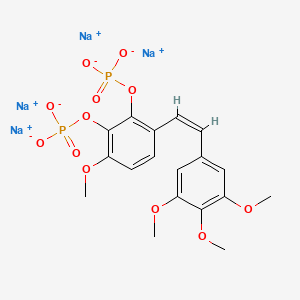

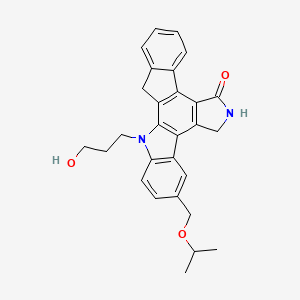

IUPAC Name |

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWNORFUQILKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590859 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

947669-91-2 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting ABHD6, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This increase in 2-AG can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream effects depending on the physiological context, such as:

- Reduced inflammation: Elevated 2-AG levels can suppress the production of pro-inflammatory cytokines, decrease neutrophil infiltration, and promote a shift towards an anti-inflammatory phenotype in microglia/macrophages [, ].

- Neuroprotection: Increased 2-AG can protect neurons from damage following traumatic brain injury, potentially through the activation of CB1 and CB2 receptors and downstream signaling pathways like ERK and AKT [].

- Reduced epileptiform activity: Enhanced 2-AG signaling has been shown to increase the latency to onset and reduce the duration of epileptiform activity in the hippocampus [].

- Analgesic effects: this compound has demonstrated efficacy in reducing neuropathic pain in a mouse model, though the mechanism might be independent of cannabinoid receptors [].

ANone: * Molecular Formula: C27H25N3O3* Molecular Weight: 443.5 g/mol

ANone: The provided research papers primarily focus on the biological activity and mechanisms of this compound. Data regarding its material compatibility, stability under various conditions, and specific applications beyond biological research are not extensively discussed.

A: this compound itself is not known to possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting ABHD6. Therefore, its applications are centered around modulating 2-AG levels for potential therapeutic benefits in conditions influenced by the endocannabinoid system, such as inflammation, neurodegenerative diseases, and pain [, , , ].

ANone: The provided research papers do not delve into the specifics of computational chemistry studies or QSAR models related to this compound.

A: While the provided research doesn't provide a detailed SAR analysis for this compound, it highlights the importance of ABHD6 inhibition for its biological effects [, , , , , , , , ]. Modifications to the structure of this compound could alter its binding affinity to ABHD6 and potentially affect its potency, selectivity, and overall pharmacological profile.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not explicitly detailed in the provided research.

ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not include details on SHE regulations, risk minimization, or responsible practices related to its handling or use.

A: While the research mentions the use of this compound in vivo [, , , ], detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo activity/efficacy is limited in the provided abstracts.

ANone: this compound has shown promising results in both in vitro and in vivo studies.

- In vitro: It reduces pro-inflammatory marker expression in alveolar macrophages [] and modulates microglial phenotypes [].

- In vivo: It attenuates lung inflammation in a mouse model of acute lung injury [], improves motor coordination and working memory in a traumatic brain injury model [], and reduces neuropathic pain in a chronic constriction injury model []. It also showed anticonvulsive effects in a pentylenetetrazol-induced seizure model [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

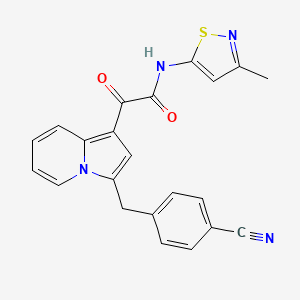

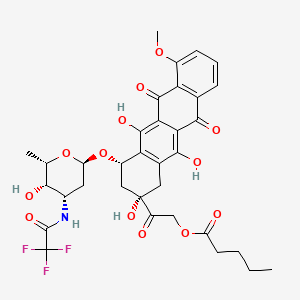

![3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1684112.png)

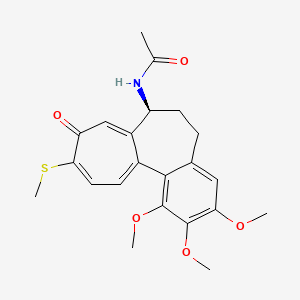

![N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide](/img/structure/B1684118.png)